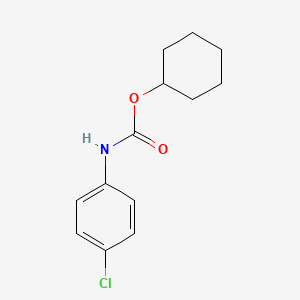
2',4',6'-Trichlorobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4’,6’-Trichlorobenzanilide is an organic compound with the molecular formula C13H8Cl3NO and a molecular weight of 300.574 g/mol This compound is characterized by the presence of three chlorine atoms attached to the benzene ring and an anilide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Trichlorobenzanilide typically involves the chlorination of benzanilide. One common method is the reaction of benzanilide with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2’, 4’, and 6’ positions on the benzene ring.
Industrial Production Methods: Industrial production of 2’,4’,6’-Trichlorobenzanilide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2’,4’,6’-Trichlorobenzanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzanilides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
2’,4’,6’-Trichlorobenzanilide has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,4’,6’-Trichlorobenzanilide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with proteins or nucleic acids, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 2’,3,6’-Trichlorobenzanilide
- 3’,4,5’-Trichlorobenzanilide
- 2’,4,5’-Trichlorobenzanilide
Comparison: 2’,4’,6’-Trichlorobenzanilide is unique due to the specific positions of the chlorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other trichlorobenzanilide derivatives. For instance, the position of the chlorine atoms can influence the compound’s solubility, melting point, and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
57105-71-2 |
|---|---|
Formule moléculaire |
C13H8Cl3NO |
Poids moléculaire |
300.6 g/mol |
Nom IUPAC |
N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-6-10(15)12(11(16)7-9)17-13(18)8-4-2-1-3-5-8/h1-7H,(H,17,18) |
Clé InChI |
RQJCQDLMPOUCPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2-carboxylic acid](/img/structure/B11946471.png)
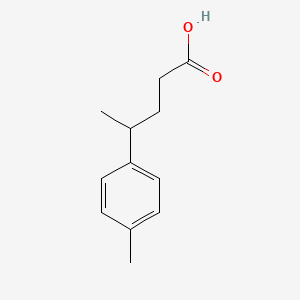


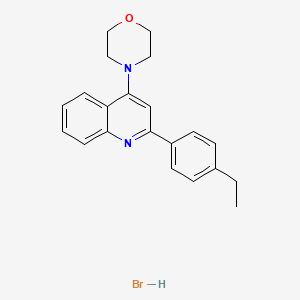
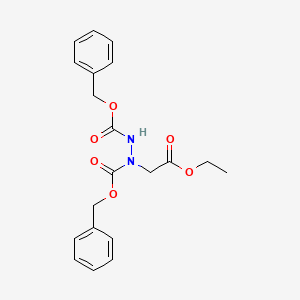
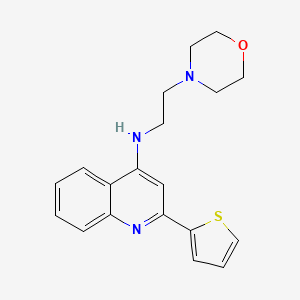

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)
